(S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the second position of the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the nitrogen atom of the pyrrolidine ring under basic conditions.
Formation of Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with a suitable amine or ammonia under appropriate conditions.
Conversion to Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often incorporate advanced techniques such as flow chemistry and microreactor technology to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the phenylsulfonyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and pain.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxamide group may also contribute to binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(phenylsulfonyl)pyrrolidine-2-carboxamide
- N-(phenylsulfonyl)pyrrolidine-2-carboxylic acid
- N-(phenylsulfonyl)pyrrolidine-2-thiol
Uniqueness
(S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry (S-enantiomer) and the presence of both the phenylsulfonyl and carboxamide groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S.ClH/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,12,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPJJARYEIGKJS-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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